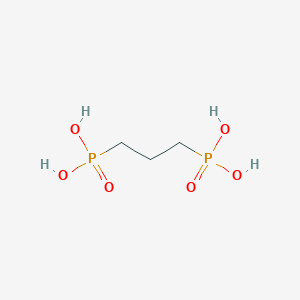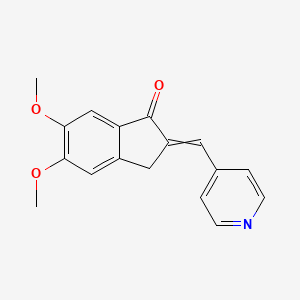
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone
Overview
Description
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone: is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material for the drug Donepezil Hydrochloride . The compound is characterized by its indanone core structure, which is substituted with methoxy groups and a pyridylmethylene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone typically involves the condensation of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridylmethylene moiety to a group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid in the presence of a nucleophile.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of pyridylmethyl derivatives.
Substitution: Formation of various substituted indanone derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone has several scientific research applications, including:
Pharmaceutical Research: Used as an impurity reference material for the drug Donepezil Hydrochloride, which is used in the treatment of Alzheimer’s disease.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is not extensively documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The compound’s indanone core and pyridylmethylene moiety may facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
5,6-Dimethoxy-1-indanone: Lacks the pyridylmethylene moiety, making it less versatile in certain chemical reactions.
2-(4-Pyridylmethylene)-1-indanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Uniqueness: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is unique due to the presence of both methoxy groups and a pyridylmethylene moiety, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQWDLUAIFZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
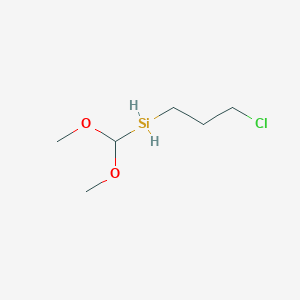
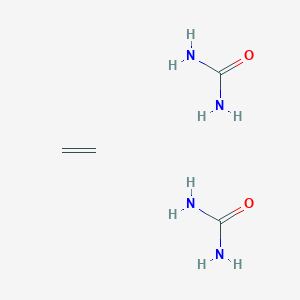
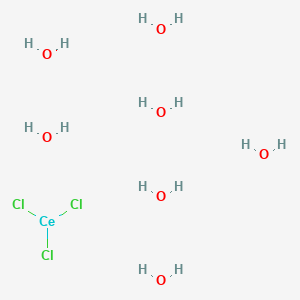
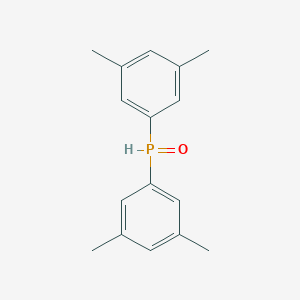
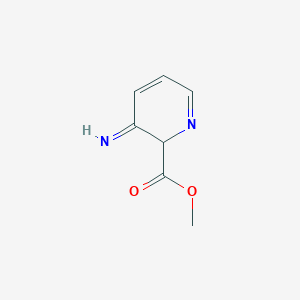
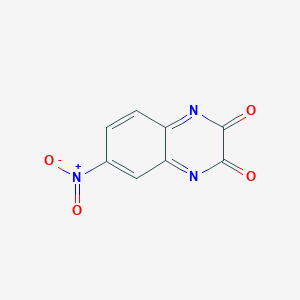
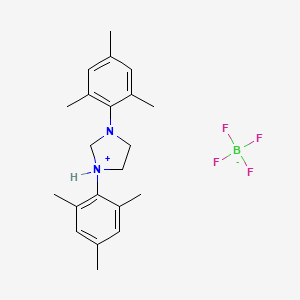
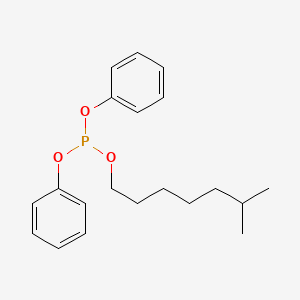
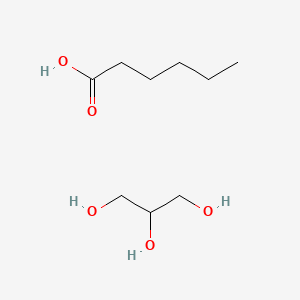
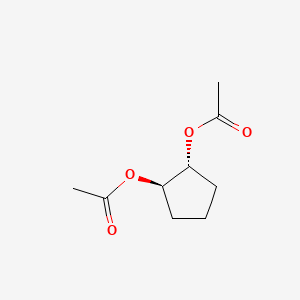
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B7884581.png)


